2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)

Description

Historical Context of Pyrimidine Carboxylate Coordination Chemistry

The coordination chemistry of pyrimidine carboxylates with transition metals traces its origins to mid-20th century investigations into nucleic acid metallation processes. Early work focused on simple pyrimidine derivatives like orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), which demonstrated unique metal-binding capabilities through its conjugated carbonyl and carboxylate groups. The 1995 structural characterization of dinuclear manganese(II)-orotate complexes marked a turning point, revealing unexpected μ-aqua bridging motifs and antiferromagnetic coupling between metal centers. Subsequent studies expanded to substituted pyrimidine carboxylates, with the 5-nitro derivative (HL³) showing enhanced ligand field strength due to electron-withdrawing effects.

Recent advances in crystallographic techniques have enabled precise determination of Mn-N/O bond distances in these complexes, typically ranging from 2.15–2.35 Å depending on ligand substitution patterns. The evolution from mononuclear to polynuclear architectures has been facilitated by the multifunctional coordination sites inherent to 2,4-dioxo-pyrimidine carboxylates, which can simultaneously engage in both neutral and anionic binding modes.

Biological Relevance of Manganese-Orotate Interactions in Metalloenzymes

Manganese-containing metalloenzymes frequently utilize pyrimidine-derived cofactors for redox catalysis and structural stabilization. The 2,4-dioxo-pyrimidine moiety mimics natural substrates in enzymes such as manganese superoxide dismutase (Mn-SOD), where similar coordination environments facilitate the dismutation of superoxide radicals. Recent studies demonstrate that synthetic manganese(II)-pyrimidine carboxylate complexes can perturb DNA structure through groove-binding interactions, as evidenced by characteristic shifts in circular dichroism spectra and changes in vibrational modes of nucleic acid bases.

Notably, the manganese-fluorouracil coordination system (Mn-FU) has emerged as a promising cancer theranostic agent, leveraging pH-dependent ligand release kinetics for simultaneous chemotherapy and magnetic resonance imaging (MRI) contrast enhancement. This system achieves 47.7% drug loading efficiency through Mn-N/O coordination bonds that remain stable under physiological conditions but dissociate in acidic tumor microenvironments.

Fundamental Coordination Principles in Transition Metal-Pyrimidine Systems

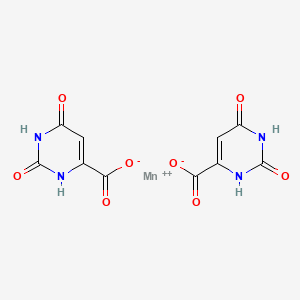

The 2,4-dioxo-1H-pyrimidine-6-carboxylate ligand exhibits three primary coordination modes with manganese(II):

- Bidentate chelation through the N3 nitrogen and adjacent carbonyl oxygen

- Bridging coordination via carboxylate oxygen atoms between metal centers

- Mixed-mode binding combining pyrimidine ring nitrogens with water/halide co-ligands

Magnetic susceptibility studies of dinuclear Mn(II) complexes reveal antiferromagnetic exchange interactions (J = -1.3 cm⁻¹) mediated by μ-aqua bridges, with zero-field splitting parameters (D = ±2.93 GHz) indicative of significant magnetic anisotropy. The coordination geometry typically adopts distorted octahedral configurations, with Jahn-Teller distortions observed in chloride-containing derivatives.

Table 1: Structural Parameters of Representative Manganese-Pyrimidine Carboxylate Complexes

The electronic absorption spectra of these complexes typically feature ligand-centered transitions in the 250-300 nm range, with metal-to-ligand charge transfer bands appearing near 400 nm in nitro-substituted derivatives. Fourier-transform infrared spectroscopy reveals characteristic shifts in carbonyl stretching frequencies (Δν = 20-30 cm⁻¹) upon metal coordination, confirming direct involvement of the pyrimidine dione system in metal binding.

Propriétés

Numéro CAS |

97999-33-2 |

|---|---|

Formule moléculaire |

C10H6MnN4O8 |

Poids moléculaire |

365.11 g/mol |

Nom IUPAC |

2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) |

InChI |

InChI=1S/2C5H4N2O4.Mn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |

Clé InChI |

VNHIRKVBSRYPGG-UHFFFAOYSA-L |

SMILES canonique |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mn+2] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) typically involves the reaction of manganese salts with 2,4-dioxo-1H-pyrimidine-6-carboxylate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) can undergo various chemical reactions, including:

Oxidation: The manganese ion can participate in redox reactions, where it changes its oxidation state.

Substitution: The ligand can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in higher oxidation states of manganese, while substitution reactions may yield new coordination compounds with different ligands.

Applications De Recherche Scientifique

Antibacterial Applications

Antibacterial Properties

Research has demonstrated that compounds similar to 2,4-dioxo-1H-pyrimidine-6-carboxylate exhibit antibacterial activity. For instance, tricyclic nitrogen-containing compounds related to this pyrimidine derivative have been investigated for their effectiveness against bacterial infections, including tuberculosis. These compounds can be formulated for various modes of administration (oral, topical, or parenteral) to treat infections effectively .

Case Study: Synthesis and Testing

A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives showed promising antibacterial activity, suggesting that manganese complexes of pyrimidines could enhance this effect due to the metal's role in biological systems .

Role in Drug Development

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of pyrimidine derivatives has been extensively studied to optimize their pharmacological properties. For example, modifications to the 2,4-dioxo structure can significantly influence its ability to inhibit specific enzymes or bacterial growth. The incorporation of manganese ions may enhance the stability and bioavailability of these compounds in therapeutic applications .

Drug Formulation

Manganese(2+) has been explored as a cofactor in drug formulations due to its ability to facilitate various biochemical reactions. The combination of manganese with pyrimidine derivatives may lead to the development of novel drugs that target specific biological pathways or bacterial mechanisms .

Biochemical Research

Bioconjugation and Protein Labeling

In biochemical research, 2,4-dioxo-1H-pyrimidine-6-carboxylate; manganese(2+) can be utilized for site-selective labeling of proteins. This application is crucial for studying protein interactions and functions within complex biological systems. The selective conjugation methods developed for these compounds allow researchers to explore their potential as imaging agents or therapeutic targets .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinities of pyrimidine derivatives with various proteins involved in disease pathways. These studies reveal that manganese complexes can enhance binding interactions, making them suitable candidates for further development in drug design .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antibacterial Activity | Effective against Staphylococcus aureus and Escherichia coli; potential for tuberculosis treatment. |

| Drug Development | Optimized pharmacological properties through structure-activity relationship studies; enhanced stability with manganese. |

| Biochemical Research | Site-selective protein labeling for studying interactions; molecular docking studies indicate strong binding affinities. |

Mécanisme D'action

The mechanism by which 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the activation or inhibition of certain biochemical pathways, depending on the specific context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: Similar in structure but with a methyl group instead of manganese.

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core but have different substituents and applications.

Activité Biologique

2,4-Dioxo-1H-pyrimidine-6-carboxylate, particularly in its manganese(II) complex form, has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of manganese(II) complexes of 2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves coordination reactions between manganese salts and the dioxo-pyrimidine ligand. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Techniques and Results

| Technique | Result Description |

|---|---|

| NMR Spectroscopy | Chemical shifts corresponding to protons and carbons were observed, indicating successful coordination. |

| Mass Spectrometry | Molecular ion peaks consistent with the expected molecular weight of the manganese complex were detected. |

| X-ray Crystallography | Crystal structure analysis confirmed the geometry and bonding environment around the manganese center. |

Biological Activity

The biological activity of 2,4-dioxo-1H-pyrimidine-6-carboxylate; manganese(II) has been investigated through various in vitro studies. The compound exhibits a range of pharmacological effects:

Antibacterial Activity

Studies have demonstrated that this compound shows significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Research indicates that manganese(II) complexes can induce apoptosis in cancer cell lines. For example, studies on head and neck squamous cell carcinoma (HNSCC) have shown that treatment with these complexes leads to increased rates of apoptosis compared to untreated controls.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study conducted by evaluated the antibacterial activity of various metal complexes derived from 2,4-dioxo-1H-pyrimidine-6-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated that the manganese complex exhibited superior inhibition zones compared to other metal complexes.

- Antitumor Mechanism : In a recent investigation published in , researchers explored the effects of manganese(II) complexes on HNSCC cells. The study utilized flow cytometry to assess apoptosis levels after treatment with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic cells.

- Anti-inflammatory Assays : Research highlighted in demonstrated that manganese complexes derived from pyrimidine derivatives significantly reduced levels of TNF-alpha in cultured macrophages stimulated with LPS, indicating potential therapeutic applications in inflammatory conditions.

Q & A

Q. What are the key considerations for synthesizing 2,4-dioxo-1H-pyrimidine-6-carboxylate manganese complexes with high purity?

- Methodological Answer : Synthesis requires controlled reaction conditions (e.g., temperature, solvent polarity) to stabilize the manganese coordination. A stepwise approach is recommended:

Ligand Preparation : Start with the sodium or lithium salt of 2,4-dioxo-1H-pyrimidine-6-carboxylate (see analogous lithium salt synthesis in ).

Metal Coordination : Use manganese(II) chloride under inert atmosphere in polar aprotic solvents (DMF or DMSO) to avoid oxidation to Mn(III/IV).

Purification : Recrystallize from ethanol/water mixtures, and confirm purity via elemental analysis and HPLC (≥95% purity, as in ).

Safety protocols must include proper waste segregation for manganese-containing residues to comply with environmental regulations .

Q. How can researchers characterize the structural and electronic properties of this manganese complex?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the Mn coordination geometry (e.g., octahedral vs. tetrahedral) and bond angles (e.g., C-O-Mn angles ~120–139°, as in ).

- Spectroscopy : Use UV-Vis to identify d-d transitions (λ ~400–600 nm) and FT-IR to confirm carboxylate binding (C=O stretching ~1680–1700 cm⁻¹).

- Magnetic Susceptibility : Assess Mn(II) spin states via SQUID magnetometry (expected μeff ~5.9 BM for high-spin d⁵ systems).

Cross-validate with computational methods (DFT) to correlate electronic structure with reactivity .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of Mn(II)-pyrimidine complexes be resolved?

- Methodological Answer : Discrepancies often arise from variations in ligand denticity or solvent effects. To address this:

Systematic Solvent Screening : Test catalytic performance in aprotic (acetonitrile) vs. protic (methanol) solvents.

Ligand Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine ring to alter metal-ligand charge transfer (see halogenated analogs in ).

Kinetic Studies : Use stopped-flow spectroscopy to compare turnover frequencies under identical conditions.

Publish raw datasets and crystallographic parameters (CIF files) to enable reproducibility .

Q. What strategies optimize the stability of Mn(II)-pyrimidine complexes under oxidative conditions?

- Methodological Answer : Mn(II) is prone to oxidation, especially in aqueous media. Mitigation approaches include:

- Ligand Design : Incorporate bulky substituents (e.g., coumarin derivatives, as in ) to sterically shield the Mn center.

- Redox Buffers : Add ascorbic acid or TEMPO to scavenge reactive oxygen species.

- Electrochemical Monitoring : Use cyclic voltammetry to identify oxidation potentials and adjust reaction pH accordingly (e.g., pH 6–7 for carboxylate stabilization).

Stability can be quantified via ICP-MS tracking of Mn dissolution over time .

Q. How do bond angle distortions in the Mn coordination sphere influence catalytic selectivity?

- Methodological Answer : Minor angular deviations (e.g., C-O-Mn angles ±5°) significantly impact substrate binding. For example:

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for Mn(II)-pyrimidine complexes?

- Intermediate Isolation : Purify the carboxylate ligand before metalation to avoid side reactions.

- Atmospheric Control : Use Schlenk lines for oxygen-sensitive steps, as Mn(II) can oxidize during workup.

- Reproducibility Protocols : Document exact stoichiometries (e.g., 1:1.05 Mn:ligand ratio) and heating rates.

Validate yields via independent replication across labs and share detailed procedural videos or spectra .

Safety and Compliance

Q. What are the critical safety protocols for handling manganese-containing waste from these complexes?

- Methodological Answer :

- Waste Segregation : Separate solid/liquid manganese residues per local regulations (e.g., EPA Toxicity Characteristic Leaching Procedure).

- Neutralization : Treat acidic Mn waste with CaCO₃ before disposal.

- Documentation : Maintain logs for waste mass, disposal dates, and contractor certifications (e.g., biohazard waste firms in ).

Always reference Safety Data Sheets (SDS) for the ligand precursor (e.g., lithium salt SDS in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.